molecular formula C15H8ClFN4O4 B2864505 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide CAS No. 921101-31-7

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide

Cat. No.: B2864505
CAS No.: 921101-31-7
M. Wt: 362.7
InChI Key: OAZZSCWRJKWEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a fluorophenyl group, an oxadiazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Nitration and Chlorination: The nitro and chloro groups can be introduced through nitration and chlorination reactions, respectively, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-chloro-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-2-yl]-5-nitrobenzamide: Similar structure but with a different oxadiazole isomer.

Uniqueness

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is unique due to its specific combination of functional groups and the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN4O4/c16-12-6-5-10(21(23)24)7-11(12)13(22)18-15-20-19-14(25-15)8-1-3-9(17)4-2-8/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZZSCWRJKWEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.